molecular formula C22H17N5O4 B14498887 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 64863-97-4

4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine

Cat. No.: B14498887
CAS No.: 64863-97-4
M. Wt: 415.4 g/mol
InChI Key: XAMQNYLRZDEMCK-UHFFFAOYSA-N
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Description

4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its diazenyl functional group and nitro-substituted naphthalene rings

Preparation Methods

The synthesis of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a multi-step process. One common method includes the diazotization of an amine precursor followed by coupling with a nitro-substituted naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group. Industrial production methods may involve large-scale batch reactions with stringent purification steps to achieve high purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions, leading to the formation of more complex nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. .

Scientific Research Applications

4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar compounds include other diazenyl and nitro-substituted naphthalene derivatives. Compared to these compounds, 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to its specific substitution pattern and the presence of both diazenyl and nitro groups. This combination of functional groups provides distinct chemical reactivity and potential applications. Similar compounds include:

Properties

CAS No.

64863-97-4

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

4-[(2,4-dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine

InChI

InChI=1S/C22H17N5O4/c1-2-23-18-11-12-19(15-8-4-3-7-14(15)18)24-25-22-17-10-6-5-9-16(17)20(26(28)29)13-21(22)27(30)31/h3-13,23H,2H2,1H3

InChI Key

XAMQNYLRZDEMCK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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